Cas no 2812-46-6 (tert-butyl (2S)-pyrrolidine-2-carboxylate)

Technical Introduction: tert-Butyl (2S)-pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical applications. Its tert-butyl ester group enhances stability and solubility, facilitating handling and purification processes. The (2S)-configuration provides stereochemical control, making it valuable for asymmetric synthesis and the preparation of biologically active compounds. This compound is particularly useful in peptide chemistry and the development of protease inhibitors. Its robust structure ensures compatibility with a range of reaction conditions, including nucleophilic substitutions and reductions. High purity grades are available to meet stringent research and industrial requirements.
tert-butyl (2S)-pyrrolidine-2-carboxylate structure
2812-46-6 structure
商品名:tert-butyl (2S)-pyrrolidine-2-carboxylate
CAS番号:2812-46-6
MF:C9H17NO2
メガワット:171.23678
MDL:MFCD00037879
CID:43438
PubChem ID:6453108

tert-butyl (2S)-pyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • L-Proline tert-butyl ester
    • H-Pro-OtBu (syrup)
    • L-Proline t-Butyl Ester
    • H-Pro-OtBu
    • (S)-tert-Butyl pyrrolidine-2-carboxylate
    • tert-Butyl L-prolinate
    • tert-butyl pyrrolidine-2-carboxylate
    • tert-butyl (2S)-pyrrolidine-2-carboxylate
    • EN300-98482
    • t-butyl prolinate
    • H-L-Pro-OtBu
    • L-proline tert.-butyl ester
    • MFCD00037879
    • H-Pro-OBut
    • proline t-butyl ester
    • Pro-OtBu
    • XJJBXZIKXFOMLP-ZETCQYMHSA-N
    • F10828
    • 2812-46-6
    • L-proline 1,1-dimethylethyl ester
    • L-PROLINE-t-BUTYL ESTER
    • L-Pro-OtBu
    • proline O-t-butyl ester
    • AKOS010396102
    • L-proline, t-butyl ester
    • (s)-proline tert-butyl ester
    • L-proline tert. butyl ester
    • L-Proline, 1,1-dimethylethyl ester
    • M02955
    • (S)-pyrrolidine-2-carboxylic acid tert-butyl ester
    • proline tert-butyl ester
    • (S)-2-tert-butyl pyrrolidine-2-carboxylate
    • (5)-tert-butyl pyrrolidine-2-carboxylate
    • 1,1-dimethylethyl L-prolinate
    • L-proline tert.butyl ester
    • L-proline, 1,1 dimethylethyl ester
    • AM20090355
    • W-107074
    • t-Butyl L-prolinate
    • NS00083231
    • (S)-pyrrolidin-2-carboxylic acid tert-butyl ester
    • (S)-proline t-butyl ester
    • L-proline-tert-butyl ester
    • SCHEMBL40093
    • CS-W007677
    • proline-tert-butyl ester
    • tert-butyl(2S)-pyrrolidine-2-carboxylate
    • tert-butyl (S)-pyrrolidine-2-carboxylate
    • ALBB-016041
    • MDL: MFCD00037879
    • インチ: InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
    • InChIKey: XJJBXZIKXFOMLP-ZETCQYMHSA-N
    • ほほえんだ: CC(C)(C)OC(=O)[C@@H]1CCCN1

計算された属性

  • せいみつぶんしりょう: 171.125929g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 171.125929g/mol
  • 単一同位体質量: 171.125929g/mol
  • 水素結合トポロジー分子極性表面積: 38.3Ų
  • 重原子数: 12
  • 複雑さ: 172
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.9950
  • ゆうかいてん: 98-103°C
  • ふってん: 219.2 ºC
  • フラッシュポイント: 86.4 ºC
  • 屈折率: 1.454
  • PSA: 38.33000
  • LogP: 1.40890
  • ようかいせい: 使用できません

tert-butyl (2S)-pyrrolidine-2-carboxylate セキュリティ情報

tert-butyl (2S)-pyrrolidine-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (2S)-pyrrolidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1028225-100g
H-Pro-OtBu
2812-46-6 97%
100g
¥1849 2023-04-14
abcr
AB152546-25 g
L-Proline t-butyl ester, 98% (H-L-Pro-OtBu); .
2812-46-6 98%
25 g
€153.40 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
065333-25g
tert-butyl (2S)-pyrrolidine-2-carboxylate
2812-46-6
25g
2568.0CNY 2021-07-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L51480-25g
H-Pro-OtBu
2812-46-6 98%
25g
¥427.0 2022-04-27
TRC
P755870-5g
L-Proline tert-Butyl Ester
2812-46-6
5g
$ 305.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-295324A-5 g
L-Proline t-butyl ester,
2812-46-6
5g
¥1,128.00 2023-07-10
Chemenu
CM251902-25g
H-Pro-OtBu
2812-46-6 97%
25g
$112 2021-06-09
Apollo Scientific
OR61281-5g
tert-Butyl (2S)-pyrrolidine-2-carboxylate
2812-46-6 97%
5g
£15.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L816738-5g
L-Proline t-butyl ester
2812-46-6 98%
5g
¥334.00 2022-01-14
abcr
AB152546-100 g
L-Proline t-butyl ester, 98% (H-L-Pro-OtBu); .
2812-46-6 98%
100 g
€414.20 2023-07-20

tert-butyl (2S)-pyrrolidine-2-carboxylate 関連文献

tert-butyl (2S)-pyrrolidine-2-carboxylateに関する追加情報

Introduction to Tert-butyl (2S)-pyrrolidine-2-carboxylate (CAS No. 2812-46-6)

Tert-butyl (2S)-pyrrolidine-2-carboxylate, with the chemical formula C₉H₁₄NO₂ and CAS number 2812-46-6, is a chiral auxiliary and building block widely utilized in the pharmaceutical and chemical industries. This compound, featuring a (2S)-pyrrolidine-2-carboxylate moiety, has garnered significant attention due to its role in the synthesis of biologically active molecules. The tert-butyl group enhances stability and reactivity, making it a valuable intermediate in organic synthesis.

The significance of (2S)-pyrrolidine-2-carboxylate lies in its stereochemical properties, which are crucial for the development of enantiomerically pure drugs. Chiral centers play a pivotal role in drug efficacy and safety, as different enantiomers can exhibit distinct pharmacological profiles. The (S)-configuration of this compound has been extensively studied for its applications in asymmetric synthesis, where it serves as a key scaffold for constructing complex molecular architectures.

In recent years, advancements in synthetic methodologies have further highlighted the utility of tert-butyl (2S)-pyrrolidine-2-carboxylate. Researchers have leveraged this compound to develop novel catalysts and ligands that facilitate highly efficient enantioselective reactions. For instance, transition metal-catalyzed cross-coupling reactions involving this scaffold have enabled the rapid construction of intricate heterocyclic systems, which are prevalent in modern medicinal chemistry.

The pharmaceutical industry has particularly benefited from the use of tert-butyl (2S)-pyrrolidine-2-carboxylate in drug discovery. Its incorporation into lead compounds has led to the identification of potent inhibitors targeting various therapeutic areas, including oncology, neurology, and inflammation. The versatility of this intermediate allows for modifications at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

One notable application of (2S)-pyrrolidine-2-carboxylate derivatives is in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in numerous biological pathways, making them attractive targets for drug development. By utilizing tert-butyl (2S)-pyrrolidine-2-carboxylate as a chiral building block, researchers have been able to design inhibitors with high specificity and affinity. These inhibitors have shown promise in preclinical studies for treating conditions such as cancer and infectious diseases.

The role of tert-butyl (2S)-pyrrolidine-2-carboxylate extends beyond pharmaceuticals into materials science and agrochemicals. Its structural features make it a suitable precursor for synthesizing polymers with tailored properties, including biodegradability and mechanical strength. Additionally, derivatives of this compound have been explored as intermediates in the production of pesticides and herbicides, contributing to sustainable agricultural practices.

Recent research has also focused on green chemistry approaches to enhance the synthesis of tert-butyl (2S)-pyrrolidine-2-carboxylate. Innovations in catalytic systems and solvent-free reactions have reduced environmental impact while improving yield and purity. These advancements align with global efforts to promote sustainable chemical manufacturing processes.

The future prospects of (2S)-pyrrolidine-2-carboxylate derivatives remain promising, with ongoing studies exploring their potential in nanotechnology and biomedicine. For instance, functionalized pyrrolidine moieties have been incorporated into drug delivery systems, improving bioavailability and targeted therapy. Such developments underscore the compound's versatility and its potential to address unmet medical needs.

In conclusion, tert-butyl (2S)-pyrrolidine-2-carboxylate (CAS No. 2812-46-6) is a multifaceted compound with broad applications across multiple industries. Its stereochemical precision and structural adaptability make it an indispensable tool for synthetic chemists and pharmaceutical researchers. As scientific understanding progresses, the utility of this compound is expected to expand further, driving innovation in medicine and materials science.

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